

An In-depth Technical Guide to the Solubility of 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyisonicotinic acid

Cat. No.: B064118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known as 2-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula $C_6H_5NO_3$.^[1] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, suggests the potential for complex solubility behavior, influenced by pH and the hydrogen-bonding capacity of the solvent. This technical guide provides a comprehensive overview of the available solubility information for **2-hydroxyisonicotinic acid**, detailed experimental protocols for its determination, and a visual representation of a standard experimental workflow.

Despite its relevance in medicinal chemistry and organic synthesis, a thorough review of scientific literature and chemical databases reveals a notable scarcity of precise, quantitative solubility data for **2-hydroxyisonicotinic acid** in various organic and inorganic solvents. Qualitative descriptions such as "slightly soluble in water" are available, but numerical data (e.g., in g/100 mL or mol/L) remain largely unpublished.^{[2][3]} This guide aims to bridge this gap by providing researchers with the methodologies to generate this critical data in-house.

A study on the solubility of hydroxynicotinic acid isomers in water and ethanol found that in ethanol, the 2-hydroxy isomer (2-hydroxynicotinic acid) is among the most soluble of the isomers studied.^[4] While not the exact compound of interest, this suggests that **2-hydroxyisonicotinic acid** may also exhibit favorable solubility in polar protic solvents like ethanol.

Data Presentation

As of the latest literature review, specific quantitative solubility data for **2-Hydroxyisonicotinic acid** in a range of solvents is not readily available in published resources. The table below is provided as a template for researchers to populate with their own experimentally determined data.

Solvent	Temperature e (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Mole Fraction	Method of Determination
Water	25	e.g., Shake- Flask			
Ethanol	25	e.g., Shake- Flask			
Methanol	25	e.g., Shake- Flask			
Acetone	25	e.g., Shake- Flask			
Dichlorometh- ane	25	e.g., Shake- Flask			
Dimethyl Sulfoxide (DMSO)	25	e.g., Shake- Flask			
N,N- Dimethylform- amide (DMF)	25	e.g., Shake- Flask			

Experimental Protocols

To empower researchers to determine the solubility of **2-Hydroxyisonicotinic acid**, two standard and widely accepted experimental protocols are detailed below: the Equilibrium Shake-Flask Method and Potentiometric Titration.

Equilibrium Shake-Flask Method

This is a robust method for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of **2-Hydroxyisonicotinic acid** in a given solvent at a specific temperature.

Materials:

- **2-Hydroxyisonicotinic acid** (solid)
- Solvent of interest
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Centrifuge (optional)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **2-Hydroxyisonicotinic acid** to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
- Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the sample or allow it to stand undisturbed in the

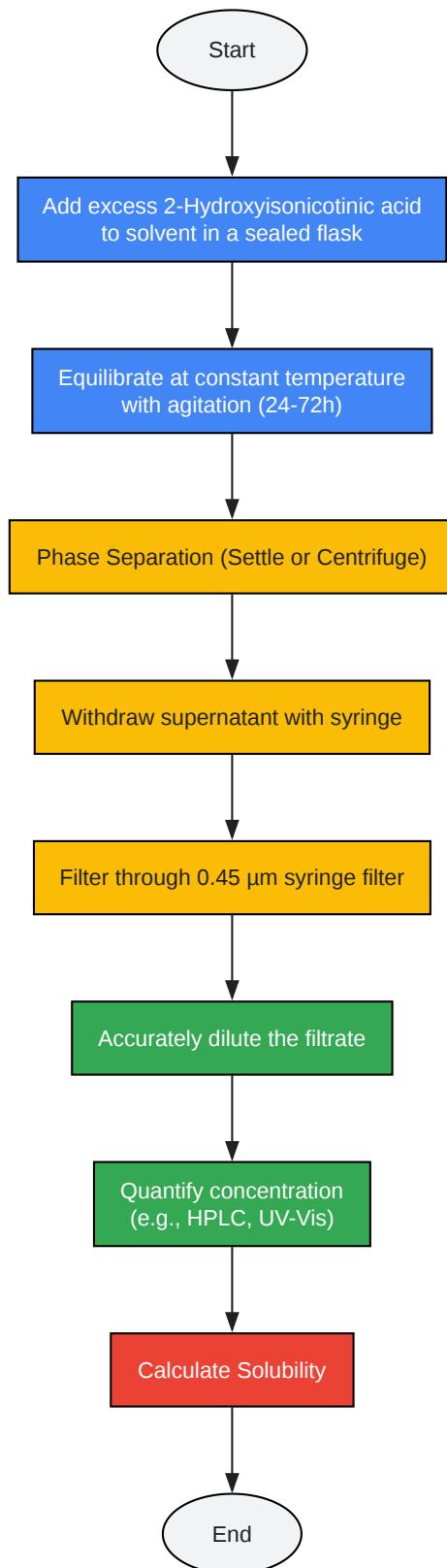
temperature-controlled environment.

- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.
- **Quantification:** Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of **2-Hydroxyisonicotinic acid** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in the desired units (e.g., mg/mL, mol/L).

Potentiometric Titration

This method is particularly useful for ionizable compounds like **2-Hydroxyisonicotinic acid** and can also be used to determine the pKa.

Objective: To determine the aqueous solubility of **2-Hydroxyisonicotinic acid** by measuring the pH change during titration.


Materials:

- **2-Hydroxyisonicotinic acid** (solid)
- Deionized water
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar

Procedure:

- Preparation of a Slurry: Prepare a slurry of **2-Hydroxyisonicotinic acid** in a known volume of deionized water. Ensure there is an excess of undissolved solid.
- Titration: While stirring the slurry, add the standardized titrant (NaOH for an acidic compound) in small, precise increments.
- pH Measurement: Record the pH of the slurry after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a distinct change in the shape of the titration curve. The solubility can be calculated from the amount of titrant added up to this point. Alternatively, more complex thermodynamic models can be fitted to the entire titration curve to determine both solubility and pKa.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxypyridine-2-carboxylic acid CAS#: 22468-26-4 [m.chemicalbook.com]
- 4. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 2-Hydroxynicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064118#solubility-of-2-hydroxynicotinic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com